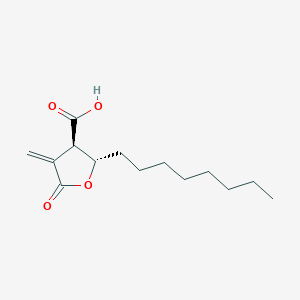
(2S,3R)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid
説明
C75 is stable fatty acid synthase (FASN) inhibitor that when administered in racemic form leads to profound weight loss and feeding inhibition in both high-fat diet wild type obese and leptin-deficient ob/ob mice. C75 is also cytotoxic to many human cancer cell lines, an effect believed to be mediated by the accumulation of malonyl-coenzyme A in cells with an upregulated FASN pathway. (−)-trans-C75 is an enantiomer of C75.3 Its biologicial activity has not been reported.
生物活性
(2S,3R)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid, commonly referred to as C75, is a synthetic compound recognized for its significant biological activities, particularly as an inhibitor of fatty acid synthase (FASN). This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.
Molecular Characteristics
- Molecular Formula: C14H22O4
- Molecular Weight: 254.32 g/mol
- CAS Number: 1234694-22-4
C75 functions primarily as a FASN inhibitor. By inhibiting this enzyme, it disrupts lipid metabolism, leading to altered fatty acid synthesis. The accumulation of malonyl-CoA in cells is a crucial aspect of its mechanism, which can result in cytotoxic effects on cancer cells that rely heavily on fatty acid synthesis for growth and proliferation .
Biological Activity Overview
C75 has been studied for its diverse biological effects:
- Weight Loss and Feeding Inhibition:
- Cytotoxicity Against Cancer Cell Lines:
- Impact on Mitochondrial Function:
Case Studies
Several studies have highlighted the biological activities of C75:
-
Study on Obesity Models:
A study demonstrated that C75 effectively reduced body weight and fat mass in ob/ob mice. The compound was administered in racemic form, leading to profound metabolic changes that inhibited feeding behavior . -
Cancer Cell Line Studies:
In vitro studies showed that C75 caused significant cell death in breast cancer and prostate cancer cell lines. The cytotoxicity was linked to the accumulation of malonyl-CoA and subsequent disruption of lipid metabolism pathways .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
(2S,3R)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16)/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWLZDVWHQVAJU-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@H]1[C@@H](C(=C)C(=O)O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10940721 | |
| Record name | 4-Methylidene-2-octyl-5-oxooxolane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191282-48-1 | |
| Record name | 4-Methylidene-2-octyl-5-oxooxolane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















